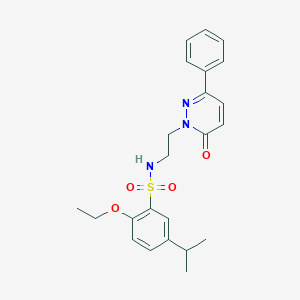

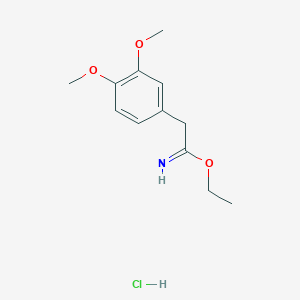

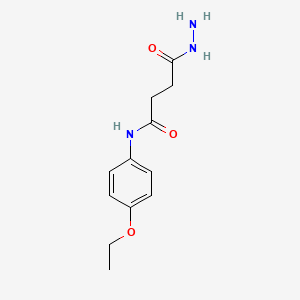

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Discovery and Analysis of Benzenesulfonamide Derivatives

Description The research on benzenesulfonamide derivatives has led to the discovery of compounds with significant pharmacological potential. These compounds have been identified as potent inhibitors of human carbonic anhydrase (CA), which is an enzyme involved in various physiological processes. The inhibition of CA has been linked to therapeutic effects in conditions such as epilepsy .

Synthesis Analysis The synthesis of benzenesulfonamide derivatives involves creating compounds that can effectively inhibit human carbonic anhydrase isoforms. The first series of compounds synthesized, 4-(3-(2-(4-substitued piperazin-1-yl)ethyl)ureido)benzenesulfonamides, demonstrated low nanomolar inhibitory action against hCA II, with varying effectiveness against other isoforms . Another compound, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography, showcasing the versatility of benzenesulfonamide derivatives in both pharmacological and analytical applications .

Molecular Structure Analysis The molecular structure of benzenesulfonamide compounds has been studied using density functional theory (DFT). The optimized structures of these molecules, including 1-ethyl-4-(phenylsulfonyl)piperazine, were calculated and found to be consistent with their crystal structures determined by x-ray single crystal diffraction. The study of molecular electrostatic potential and leading molecular orbital provided further insights into the reactivity and interaction potential of these compounds .

Chemical Reactions Analysis Benzenesulfonamide derivatives can undergo various chemical reactions, including derivatization, which is the process of chemically modifying a compound to improve its analytical properties. For instance, the derivatization of caproic acid using a benzenesulfonamide reagent resulted in a derivative that could be analyzed by high-performance liquid chromatography with fluorometric detection. The excess reagent could be removed after derivatization by acid treatment, demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The intermolecular interactions and contacts of these compounds can be quantified using Hirshfeld surface analysis and 2D fingerprint plots. These analyses contribute to the understanding of the compounds' stability, solubility, and reactivity, which are crucial for their pharmacological efficacy and safety .

Applications De Recherche Scientifique

Endothelin Receptor Antagonists in Cerebral Vasospasm Prevention

Research has explored the application of endothelin receptor antagonists, including structurally related compounds, in preventing cerebral vasospasm post-subarachnoid hemorrhage (SAH). The study by Zuccarello et al. (1996) investigated the effectiveness of oral treatment with bosentan and PD155080, showing their potential in reducing the magnitude of basilar artery constriction, indicative of their role in treating vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

5-HT6 Receptor Antagonists in Cognitive Enhancement

The compound SB-399885, structurally related to the molecule , has been investigated for its high affinity and selectivity towards the 5-HT6 receptor, displaying potential cognitive enhancing properties in animal models. This research suggests a role for similar compounds in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antiproliferative Activity in Cancer Research

Several novel derivatives of benzenesulfonamide have been synthesized and tested for antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma. Compounds like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed significant antiproliferative activity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Motavallizadeh et al., 2014).

Novel Anticonvulsants from Benzenesulfonamides

Research into benzenesulfonamide derivatives has also extended into the development of potential anticonvulsant medications. Mishra et al. (2017) reported on novel sulfonamide compounds that were effective in seizure protection in animal models, showing promise for future treatments of epilepsy and related conditions (Mishra et al., 2017).

Synthetic Applications and Medicinal Chemistry

The vast possibilities inherent in arylsulfonamides have been explored for synthetic applications and heterocyclic synthesis. Familoni's work highlights the potential of metalated sulfonamides in synthesizing a wide range of compounds with pharmaceutical relevance, demonstrating the versatility and utility of sulfonamide chemistry in drug development (Familoni, 2002).

Propriétés

IUPAC Name |

2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-4-30-21-12-10-19(17(2)3)16-22(21)31(28,29)24-14-15-26-23(27)13-11-20(25-26)18-8-6-5-7-9-18/h5-13,16-17,24H,4,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTACZOADQUPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile](/img/structure/B2550316.png)

![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)